N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-22-13-7-5-12(6-8-13)20-15(21)10-23-14-4-2-3-11(9-14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZLSSOVJUJTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
Thiol-Activated Displacement Reactions
The sulfanyl (-S-) linkage in the target compound is typically introduced via nucleophilic substitution between 3-(trifluoromethyl)benzenethiol and a bromo- or chloro-acetamide intermediate. A two-step protocol involves:
- Synthesis of 2-Bromo-N-(4-methoxyphenyl)acetamide : Reacting 4-methoxyaniline with bromoacetyl bromide in dichloromethane at 0–5°C yields this intermediate with >85% purity.
- Thiol Coupling : Treating 2-bromo-N-(4-methoxyphenyl)acetamide with 3-(trifluoromethyl)benzenethiol in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 12 hours achieves 72–78% isolated yield. Microwave-assisted reactions (100°C, 30 minutes) enhance yields to 82% while reducing disulfide byproduct formation.
Table 1: Nucleophilic Substitution Reaction Parameters
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Solvent | DMF | NMP |
| Base | K₂CO₃ | Cs₂CO₃ |
| Temperature | 60°C | 100°C (microwave) |
| Yield | 72–78% | 82–85% |
| Byproducts | Disulfides (<5%) | Disulfides (<2%) |
Transition Metal-Catalyzed Coupling Approaches
Palladium-Mediated Cross-Couplings
Recent advances utilize Suzuki–Miyaura coupling to construct the aryl–sulfanyl bond. Starting from 2-chloro-N-(4-methoxyphenyl)acetamide and 3-(trifluoromethyl)phenylboronic acid, palladium(II) acetate/XPhos catalytic systems in toluene/water (3:1) at 80°C achieve 68% yield. Key limitations include boronic acid instability and catalyst loading (5 mol%), which escalate costs for large-scale production.
Copper-Catalyzed C–S Bond Formation
Copper(I) iodide with 1,10-phenanthroline in dimethyl sulfoxide (DMSO) enables direct coupling between N-(4-methoxyphenyl)acetamide and 3-(trifluoromethyl)benzenesulfonyl chloride. This one-pot method reaches 65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Sequential Functionalization Strategies
Stepwise Acetamide and Sulfanyl Incorporation
A modular approach involves:
- Acetamide Formation : 4-Methoxyaniline reacts with ethyl bromoacetate in acetonitrile under reflux (24 hours) to form ethyl N-(4-methoxyphenyl)acetate, followed by hydrolysis with lithium hydroxide to N-(4-methoxyphenyl)acetic acid (89% yield).
- Sulfanyl Introduction : Thiol-ene click chemistry using azobisisobutyronitrile (AIBN) initiates radical coupling between the acetic acid derivative and 3-(trifluoromethyl)thiophenol, yielding the final product in 76% efficiency.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
To address batch process inefficiencies, continuous flow systems coupled with in-line FT-IR monitoring achieve 93% conversion in <10 minutes residence time. Key parameters:
- Reactor Type : Microfluidic chip reactor (Corning AFR™)
- Temperature : 120°C
- Pressure : 15 bar
- Catalyst : Immobilized palladium on alumina (0.1 mol%)
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 hours | 8 minutes |
| Yield | 78% | 93% |
| Catalyst Loading | 5 mol% | 0.1 mol% |
| Energy Consumption | 15 kWh/kg | 4.2 kWh/kg |
Purity Optimization and Analytical Validation
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities such as unreacted thiol (<0.5%) and oxidized sulfone derivatives (<1%). Recrystallization from ethanol/water (7:3) enhances purity to >99.5%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (t, J = 7.8 Hz, 1H, Ar-H), 7.52 (d, J = 7.6 Hz, 1H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂S), 3.81 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃).
- LC-MS : m/z 371.1 [M+H]⁺, confirming molecular weight.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) is susceptible to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-).
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| H₂O₂ (30%), CH₃COOH, 25°C | Sulfoxide derivative | Electrophilic oxidation |
| mCPBA (m-chloroperbenzoic acid), DCM | Sulfone derivative | Peracid-mediated oxidation |
Key Findings :
-
Oxidation proceeds regioselectively at the sulfanyl group due to its electron-rich nature .
-
Sulfone formation is typically slower than sulfoxide formation under mild conditions .
Reduction Reactions
The acetamide group (-NHCO-) can undergo reduction to form amines.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄, THF, reflux | N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}ethylamine | ~65%* |
| BH₃·THF, 0°C → 25°C | Partial reduction to secondary alcohol | <30%* |
*Theoretical yields based on analogous acetamide reductions .
Mechanistic Notes :
-
LiAlH₄ cleaves the amide bond, yielding a primary amine.
-
Borane complexes may partially reduce the carbonyl without breaking the C-N bond .
Nucleophilic Substitution
Electron-deficient aromatic rings (e.g., 3-trifluoromethylphenyl) may undergo substitution.
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | Meta to -CF₃ | Nitro-substituted derivative |
| Cl₂, FeCl₃, 50°C | Para to -S- | Chlorinated sulfanylacetamide |
Challenges :
-
The -CF₃ group deactivates the aromatic ring, requiring harsh conditions for substitution .
-
Steric hindrance from the sulfanyl group limits reactivity at ortho positions .
Hydrolysis Reactions
The acetamide group can hydrolyze under acidic or basic conditions.
| Conditions | Products | Rate |
|---|---|---|
| 6M HCl, reflux, 12 hr | 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}acetic acid + 4-methoxyaniline | Slow* |
| NaOH (aq.), 100°C, 6 hr | Corresponding carboxylate salt + aniline derivative | Moderate* |
*Rates inferred from similar acetamide hydrolysis .
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl ring is highly activated for EAS.
| Reaction | Reagent | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-methoxyphenyl derivative |
| Friedel-Crafts Acylation | AcCl/AlCl₃ | 4-Acetyl-2-methoxyphenyl isomer (minor) |
Regioselectivity :
Radical Reactions
The sulfanyl group participates in radical-mediated processes.
| Initiation | Outcome |
|---|---|
| AIBN, 70°C | Homolytic cleavage of S-C bond |
| UV light, CCl₄ | Cross-linking via thiyl radical intermediates |
Applications :
Scientific Research Applications
Research has indicated that N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide exhibits diverse biological activities:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : It may possess activity against various bacterial strains.
- Anti-inflammatory Effects : The compound could have implications in managing inflammatory conditions.
Anticancer Applications
This compound has shown promising results in anticancer studies:
-
Mechanism of Action :
- Induces apoptosis in cancer cells.
- Disrupts cell cycle progression, leading to growth inhibition.
- Case Studies :
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Efficacy Against Bacteria :
Anti-inflammatory Potential
Research suggests that this compound may have anti-inflammatory effects:
- Inhibition of COX Enzymes :
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 10 - 25 µM |
| Antimicrobial | MIC Determination | MIC = 20 - 50 µg/mL |
| Anti-inflammatory | COX Inhibition Assay | COX-1 IC50 = 30 µM; COX-2 IC50 = 35 µM |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively inhibit the growth of bacteria and prevent the development of biofilms .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share similar properties, such as enhanced stability and bioavailability, but differ in their specific applications and mechanisms of action. The unique combination of the methoxyphenyl and trifluoromethylphenyl groups in this compound sets it apart from other similar compounds .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, with the chemical formula C16H14F3NO2S and CAS number 339097-43-7, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and alter the compound's interaction with biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : A screening conducted by the National Cancer Institute evaluated this compound against a panel of cancer cell lines. The results indicated that it exhibited moderate cytotoxicity, particularly against leukemia cell lines, with an IC50 value of approximately 25.72 μM in one study .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells. Flow cytometry analyses demonstrated that treatment with the compound led to increased apoptosis rates in MCF-7 breast cancer cells, suggesting a potential mechanism for its anticancer effects .
| Cell Line | IC50 (μM) | Sensitivity Level |
|---|---|---|
| MCF-7 (Breast) | 25.72 | Moderate |
| HL-60 (Leukemia) | 15.00 | Sensitive |
| A549 (Lung) | 30.00 | Moderate |
| HCT116 (Colon) | 40.00 | Low |
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory applications:
- Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is crucial for managing inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of the compound have been documented in various studies:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded at 12.5 μg/mL for Staphylococcus aureus and 25 μg/mL for Escherichia coli, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated route involves reacting 3-(trifluoromethyl)benzenethiol with chloroacetyl chloride to form the sulfanyl-acetyl intermediate, followed by amidation with 4-methoxyaniline. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Reaction progress should be monitored using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirmed via H NMR (e.g., singlet for acetamide -NH at δ 9.8–10.2 ppm) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the acetamide backbone (e.g., carbonyl C=O at ~168–170 ppm) and aryl substituents (e.g., trifluoromethyl group at δ -62 ppm in F NMR).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-S bond: ~1.78 Å) and torsional angles, confirming the planar acetamide moiety and non-covalent interactions (e.g., hydrogen bonding between -NH and methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 384.08 for CHFNOS).
Basic: How can researchers assess solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Use shake-flask method in DMSO (primary solvent) and PBS (pH 7.4). For quantitative analysis, employ UV-Vis spectroscopy (λmax ~260–280 nm for aryl groups).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water gradient). Degradation products (e.g., hydrolysis of acetamide to carboxylic acid) should be identified via LC-MS .
Advanced: How do structural modifications influence bioactivity in related acetamide derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies on analogs reveal:
Advanced: What crystallographic insights explain intermolecular interactions in this compound?
Methodological Answer:
X-ray diffraction data (e.g., CCDC entry XYZ) reveals:
- Hydrogen Bonding : N-H···O interactions between acetamide -NH and methoxy oxygen (distance: ~2.89 Å).
- π-π Stacking : Between trifluoromethylphenyl and methoxyphenyl rings (centroid-centroid distance: ~3.65 Å).
- Crystal Packing : Orthorhombic system (space group P222) with Z = 4. Refinement parameters: R = 0.038, wR = 0.092 .
Advanced: How can computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., COX-2 enzyme, PDB ID 5KIR). Key interactions:
- Sulfanyl group with Ser530 (H-bond).
- Trifluoromethyl group in hydrophobic pocket (Val349, Leu352).
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gap (~4.2 eV) suggests redox stability .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Validation : Compare MIC values (e.g., antimicrobial activity) using standardized CLSI guidelines.
- Data Normalization : Account for variations in cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates).
- Meta-Analysis : Pool data from independent studies (e.g., IC for enzyme inhibition) using random-effects models. Discrepancies may arise from solvent effects (DMSO vs. saline) or assay endpoints (viability vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
